3-Phenylquinuclidine
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Overview
Description
3-Phenylquinuclidine is an organic compound with the molecular formula C13H17N. It is a bicyclic amine, specifically a derivative of quinuclidine, where a phenyl group is attached to the third carbon of the quinuclidine ring. This compound is known for its unique structural properties and has been studied for various applications in chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Phenylquinuclidine can be synthesized through several methods. One common approach involves the reaction of quinuclidine with phenylmagnesium bromide (a Grignard reagent) under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as diethyl ether or tetrahydrofuran (THF). The mixture is stirred at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation of phenyl-substituted quinuclidinone derivatives. This process can be optimized for higher yields and purity by adjusting parameters like temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
3-Phenylquinuclidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Various nucleophiles like halides, amines, or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced amine derivatives
Substitution: Substituted phenylquinuclidine derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Phenylquinuclidine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as an anticholinesterase agent, it inhibits the enzyme acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft. This results in enhanced cholinergic transmission, which can be beneficial in treating conditions like Alzheimer’s disease .
Comparison with Similar Compounds
3-Phenylquinuclidine can be compared with other quinuclidine derivatives, such as:
Properties
Molecular Formula |
C13H17N |
---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
3-phenyl-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C13H17N/c1-2-4-11(5-3-1)13-10-14-8-6-12(13)7-9-14/h1-5,12-13H,6-10H2 |
InChI Key |
RAOXQTRNOCTXKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(C2)C3=CC=CC=C3 |
solubility |
>28.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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